molecular formula C3H3ClN2S2 B1348816 5-chloro-3-(methylthio)-1,2,4-thiadiazole CAS No. 21735-15-9

5-chloro-3-(methylthio)-1,2,4-thiadiazole

Cat. No.: B1348816
CAS No.: 21735-15-9
M. Wt: 166.7 g/mol
InChI Key: IFRYKIFAMMXTOF-UHFFFAOYSA-N
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Description

5-Chloro-3-(methylthio)-1,2,4-thiadiazole (CAS 21735-15-9) is a heterocyclic compound with a five-membered 1,2,4-thiadiazole core substituted at positions 3 and 3. Its molecular formula is C₃H₃ClN₂S₂, featuring a chlorine atom at position 5 and a methylthio (-SCH₃) group at position 3 . This compound is of interest due to the versatility of 1,2,4-thiadiazoles in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-chloro-3-methylsulfanyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)8-6-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYKIFAMMXTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341197
Record name 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-
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Molecular Weight

166.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21735-15-9
Record name 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-chloro-3-(methylthio)-1,2,4-thiadiazole can be synthesized through several methods. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for 1,2,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(methylthio)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-Chloro-3-methylmercapto-1,2,4-thiadiazole is a useful chemical compound with a variety of research applications .

One specific application is as an intermediate in the preparation of 3-chloro-5-methylthio-1,2,4-thiadiazole . Several methods exist for the preparation of 3-chloro-5-methylthio-1,2,4-thiadiazole :

  • Reacting potassium methyl cyanodithioimidocarbonate with sulfuryl chloride in chloroform .
  • Introducing chlorine gas into a solution of potassium methyl cyanodithioimidocarbonate in water .
  • Reacting potassium methyl cyanodithioimidocarbonate with bromine in water to produce 3-bromo-5-(methylthio)-l,2,4-thiadiazole .

While the search results do not provide specific case studies for 5-Chloro-3-(methylthio)-1,2,4-thiadiazole, they do offer examples of its use in the synthesis of other compounds . For instance, it is utilized in the preparation of 3-chloro-5-methylthio-1,2,4-thiadiazole and 3-bromo-5-(methylthio)-l,2,4-thiadiazole . These compounds can then be used in further chemical reactions, such as the preparation of 3-chloro-5-(4-nitrobenzylsulfonyl)-1,2,4-thiadiazole from 3-chloro-5-(4-nitrobenzylthio)-1,2,4-thiadiazole .

Biocidal Activity of Related Compounds

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Thiadiazole Derivatives

Substituent Effects at Position 3

a) Methylthio vs. Alkyl/Aryl Groups
  • 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS 101258-23-5) : Replacing the methylthio group with an ethyl (-CH₂CH₃) substituent increases steric bulk but reduces sulfur-mediated interactions. This alteration may lower binding affinity in biological systems reliant on sulfur-based hydrogen bonding or π-interactions .
  • However, increased hydrophobicity could reduce solubility compared to the methylthio analogue .
b) Methylthio vs. Oxygen-Containing Groups
  • 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole (CID 54094790) : The methoxymethyl (-CH₂OCH₃) group introduces an oxygen atom, improving solubility through hydrogen bonding. However, the absence of sulfur may reduce thiol-specific interactions critical in enzyme inhibition .

Substituent Effects at Position 5

a) Chloro vs. Amino Groups
  • 5-Amino-3-methyl-1,2,4-thiadiazole: Substituting chlorine with an amino (-NH₂) group increases electron density at the thiadiazole ring, enhancing nucleophilicity. This derivative is more reactive in cross-coupling reactions and may exhibit distinct biological activities, such as antimicrobial or antiviral effects .
  • This modification is common in prodrug designs .

Hybrid Derivatives and Structural Analogues

  • 5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole (CAS 90418-15-8): The 2-chlorobenzyl group adds steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in target proteins.
  • Triazole-Thiadiazole Hybrids : Compounds like 3-(3,4,5-trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole combine thiadiazole with triazole moieties, leveraging synergistic effects for anticancer or anti-inflammatory activities .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3/5) Molecular Formula CAS Number Notable Properties
5-Chloro-3-(methylthio)-1,2,4-thiadiazole -SCH₃ (3), -Cl (5) C₃H₃ClN₂S₂ 21735-15-9 High lipophilicity, moderate reactivity
5-Chloro-3-ethyl-1,2,4-thiadiazole -CH₂CH₃ (3), -Cl (5) C₄H₅ClN₂S 101258-23-5 Increased steric bulk
5-Amino-3-methyl-1,2,4-thiadiazole -CH₃ (3), -NH₂ (5) C₃H₅N₃S - Enhanced nucleophilicity
5-Chloro-3-phenyl-1,2,4-thiadiazole -C₆H₅ (3), -Cl (5) C₈H₅ClN₂S 24255-23-0 Aromatic interactions

Biological Activity

5-Chloro-3-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its stability and reactivity due to the presence of sulfur and nitrogen atoms. The chlorine and methylthio substituents contribute to its biological activity by influencing the compound's electronic properties and interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Bacillus cereus8 µg/mL

The compound shows particularly strong activity against Bacillus cereus, indicating its potential as a therapeutic agent in treating infections caused by this pathogen.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it is effective against various fungal strains.

Case Study: Antifungal Efficacy

A study conducted by Pintilie et al. evaluated the antifungal efficacy of several thiadiazole derivatives. The results showed that this compound had an MIC of 16 µg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole (MIC = 47.5 µg/mL) .

Anticancer Potential

Emerging research suggests that thiadiazole derivatives may possess anticancer properties. A study focused on the synthesis of novel thiadiazole compounds indicated that those with specific substitutions exhibited cytotoxic effects on cancer cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15
Thiadiazole Derivative AHeLa (Cervical Cancer)10

The anticancer activity of this compound was assessed in vitro against MCF-7 cell lines with an IC50 value of 15 µM, indicating moderate cytotoxicity.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The thiadiazole ring system is believed to interact with various biomolecules such as enzymes and DNA, disrupting their functions.

Q & A

Q. What are the standard synthetic routes for 5-chloro-3-(methylthio)-1,2,4-thiadiazole, and how are intermediates validated?

The synthesis typically involves cyclization of thioamides or oxidative dimerization of thioureas. For example, S-alkylation of 1,3,4-thiadiazole precursors with methylthio groups can yield the target compound. Key intermediates are validated via 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm regioselectivity and purity. Reaction conditions (e.g., aqueous medium, acid catalysis) are critical for minimizing side products like 1,3,4-thiadiazole isomers .

Q. What analytical techniques are used to confirm the structure of this compound derivatives?

Modern physicochemical methods include:

  • Single-crystal X-ray diffraction for unambiguous solid-state structure determination.
  • Multinuclear NMR (e.g., sulfur-33 where applicable) to verify substituent positions.
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How is the biological activity of this compound initially screened in academic research?

Preliminary screening often involves:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HepG2 or PC-3).
  • Antimicrobial testing (MIC determination via broth microdilution).
  • Molecular docking to predict interactions with targets like kinases or microbial enzymes.
    Results are benchmarked against controls (e.g., erlotinib for anticancer activity) .

Advanced Research Questions

Q. How do reaction conditions influence isomerization during the synthesis of 1,2,4-thiadiazole derivatives?

Partial isomerization to 1,3,4-thiadiazole can occur under thermal or acidic conditions. For example, bis-erlotinib-substituted derivatives form a 3:2 isomer mixture due to sulfur migration. Mechanistic studies suggest radical intermediates or thiophilic attack pathways. Optimization involves:

  • Low-temperature reactions (<40°C).
  • pH control (neutral to mildly acidic).
  • Catalyst screening (e.g., Cu(I) for regioselective cyclization) .

Q. What strategies improve the bioactivity of 1,2,4-thiadiazole hybrids, and how are synergistic effects evaluated?

  • Pharmacophore hybridization : Covalent linkage to fragments like ferrocene (for redox activity) or erlotinib (for EGFR inhibition).
  • Halogen substitution : Chlorine or iodine at C-3/C-5 enhances lipophilicity and target binding.
  • Synergy assessment : Dose-matrix assays (e.g., Chou-Talalay method) quantify combination effects with existing drugs .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Solvent-free or aqueous conditions : Oxidative dimerization of thioamides using O2 as an oxidant reduces waste.
  • Catalytic systems : Recyclable catalysts (e.g., Fe3O4 nanoparticles) for sulfur extrusion steps.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30 minutes) and improves yield .

Q. What computational methods are used to resolve contradictions in experimental bioactivity data?

  • Molecular dynamics (MD) simulations : Assess binding stability in protein pockets (e.g., tubulin or DNA gyrase).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values.
  • ADMET prediction : Identify false positives from cytotoxicity assays due to poor bioavailability .

Methodological Notes

  • Data contradiction resolution : Conflicting bioactivity results (e.g., varying IC50 across cell lines) require orthogonal assays (e.g., apoptosis vs. proliferation markers) and batch-to-batch purity checks via HPLC .
  • Advanced characterization : For ambiguous NMR signals, 2D COSY/NOESY resolves spatial proximity of substituents .

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